molecular formula C11H16N5O7P B12082125 [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12082125
M. Wt: 361.25 g/mol
InChI Key: TVGFEBXIZUYVFR-UHFFFAOYSA-N
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Description

[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate: is a chemical compound with the molecular formula C10H14N5O5P and a molecular weight of 315.22 g/mol . This compound is a derivative of adenosine monophosphate (AMP) and is involved in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of the corresponding nucleoside. One common method is the reaction of the nucleoside with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound often involves large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The process includes steps like nucleoside purification, phosphorylation, and subsequent purification of the final product using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.

    Reduction: Sodium borohydride (NaBH4), methanol as a solvent.

    Substitution: Alkyl halides, basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, influencing cellular energy transfer and signal transduction pathways . The compound targets specific enzymes such as kinases and phosphatases, modulating their activity and thereby affecting cellular functions .

Properties

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)

InChI Key

TVGFEBXIZUYVFR-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Origin of Product

United States

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